molecular formula C7H9ClN2O2 B11783841 Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

Katalognummer: B11783841
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: OYLPNRYCPYXFTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the chlorine atom and the ester group provides distinct chemical properties that can be leveraged in various synthetic and biological contexts .

Eigenschaften

Molekularformel

C7H9ClN2O2

Molekulargewicht

188.61 g/mol

IUPAC-Name

ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)

InChI-Schlüssel

OYLPNRYCPYXFTK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC(=C1C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.